molecular formula C12H9ClN2O B12799151 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine CAS No. 84346-32-7

2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine

Cat. No.: B12799151
CAS No.: 84346-32-7
M. Wt: 232.66 g/mol
InChI Key: WKAMSMSJLRZJSJ-UHFFFAOYSA-N
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Description

2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide for methoxylation or halogenating agents for chlorination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-benzo(ij)-2,7-naphthyridine: Lacks the methoxy group.

    9-Methoxy-1H-benzo(ij)-2,7-naphthyridine: Lacks the chloro group.

    2,7-Naphthyridine: The parent compound without any substitutions.

Uniqueness

2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

84346-32-7

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

7-chloro-10-methoxy-2,8-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),6,9,11-hexaene

InChI

InChI=1S/C12H9ClN2O/c1-16-9-3-2-8-11-7(4-5-14-8)6-10(13)15-12(9)11/h2-6,15H,1H3

InChI Key

WKAMSMSJLRZJSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=CN=C3C=C1)C=C(N2)Cl

Origin of Product

United States

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